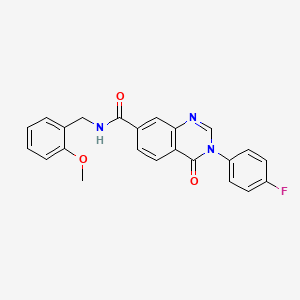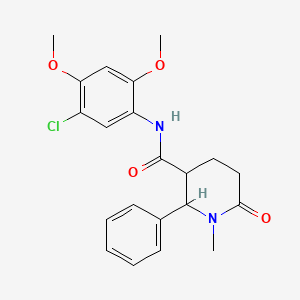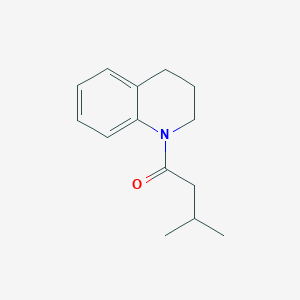![molecular formula C23H23ClN4O3 B10981029 N-(3-chlorophenyl)-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B10981029.png)
N-(3-chlorophenyl)-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE is a synthetic organic compound that belongs to the class of amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting with the synthesis of the indole ring through Fischer indole synthesis or other methods.
Attachment of the Piperazine Ring: The indole compound is then reacted with piperazine under specific conditions to form the indole-piperazine intermediate.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Examples include N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE analogs with different substituents on the phenyl or indole rings.
N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE: can be compared with other compounds containing indole, piperazine, or chlorophenyl groups.
Uniqueness
The uniqueness of N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C23H23ClN4O3 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C23H23ClN4O3/c24-16-4-3-5-17(14-16)26-21(29)8-9-22(30)27-10-12-28(13-11-27)23(31)19-15-25-20-7-2-1-6-18(19)20/h1-7,14-15,25H,8-13H2,(H,26,29) |
Clave InChI |
KGDXFMBQTPPVBD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)CCC(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B10980959.png)
![3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B10980960.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10980964.png)
![2'-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10980973.png)


![2-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B10980981.png)
![2-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10980983.png)


![[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone](/img/structure/B10981002.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide](/img/structure/B10981006.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10981007.png)
![1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B10981010.png)
